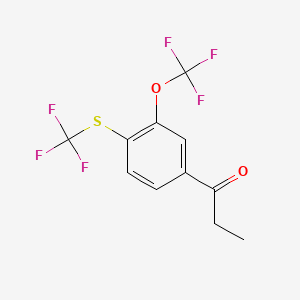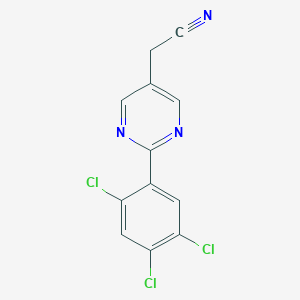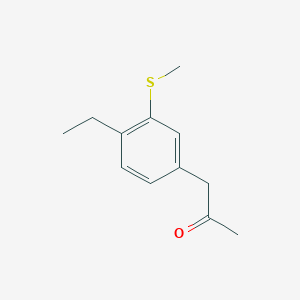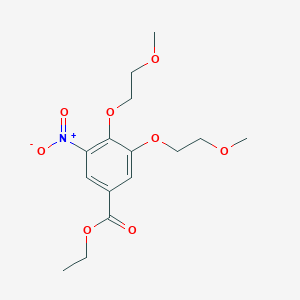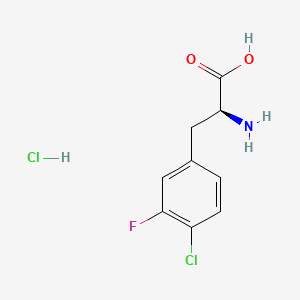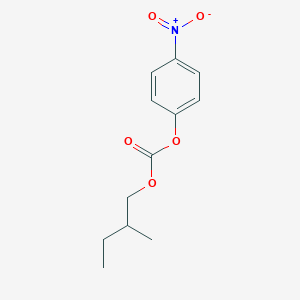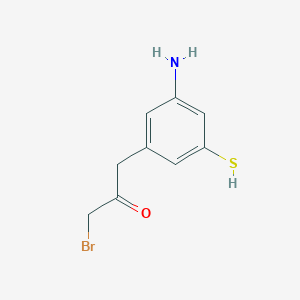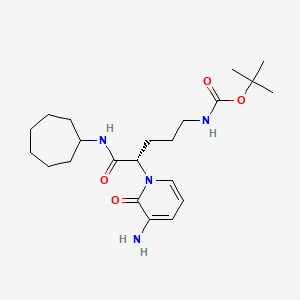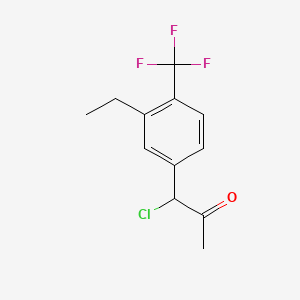
1-Chloro-1-(3-ethyl-4-(trifluoromethyl)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(3-ethyl-4-(trifluoromethyl)phenyl)propan-2-one is an organic compound that belongs to the class of chlorinated ketones It is characterized by the presence of a chloro group, an ethyl group, and a trifluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(3-ethyl-4-(trifluoromethyl)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethyl-4-(trifluoromethyl)benzene and chloroacetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction and optimizing the conditions to ensure efficient and cost-effective synthesis.
Analyse Chemischer Reaktionen
1-Chloro-1-(3-ethyl-4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Addition Reactions: The carbonyl group in the propan-2-one moiety can participate in addition reactions with nucleophiles, such as Grignard reagents, to form tertiary alcohols.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(3-ethyl-4-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(3-ethyl-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The chloro group and the trifluoromethyl group contribute to its reactivity and ability to interact with biological molecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-(3-ethyl-4-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(3-(trifluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one: This compound has a trifluoromethoxy group instead of an ethyl group, which may affect its reactivity and applications.
1-Chloro-1-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one: This compound has a trifluoromethylthio group, which can influence its chemical and biological properties.
Eigenschaften
Molekularformel |
C12H12ClF3O |
|---|---|
Molekulargewicht |
264.67 g/mol |
IUPAC-Name |
1-chloro-1-[3-ethyl-4-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3O/c1-3-8-6-9(11(13)7(2)17)4-5-10(8)12(14,15)16/h4-6,11H,3H2,1-2H3 |
InChI-Schlüssel |
LQFOLBMMEQFFGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)C(C(=O)C)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


